molecular formula C20H18FNO3S B2512306 3-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-4-methoxybenzamide CAS No. 2380185-69-1

3-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-4-methoxybenzamide

Cat. No.: B2512306
CAS No.: 2380185-69-1
M. Wt: 371.43
InChI Key: RDZJIVOOZPWWDE-UHFFFAOYSA-N
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Description

3-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-4-methoxybenzamide is a complex organic compound that features a benzamide core substituted with a fluorine atom, a hydroxyethyl group, and a methoxy group The presence of a thiophene ring adds to its structural complexity and potential for diverse chemical reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-4-methoxybenzamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the fluorine atom, hydroxyethyl group, and methoxy group through various substitution reactions. The thiophene ring is often introduced via a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography. The specific methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-4-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone, while substitution of the fluorine atom can result in various substituted benzamides.

Scientific Research Applications

3-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-4-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-4-methoxybenzamide: shares similarities with other benzamide derivatives and thiophene-containing compounds.

    Thiophene derivatives: These compounds are known for their diverse biological activities and are used in various medicinal and industrial applications.

    Benzamide derivatives: These compounds are widely studied for their pharmacological properties, including anti-inflammatory and anticancer activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the fluorine atom, hydroxyethyl group, and methoxy group, along with the thiophene ring, imparts unique chemical reactivity and potential biological activities that distinguish it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-fluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO3S/c1-25-18-9-8-15(11-16(18)21)20(24)22-12-17(23)13-4-6-14(7-5-13)19-3-2-10-26-19/h2-11,17,23H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZJIVOOZPWWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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